molecular formula C10H10Cl2O3 B8378822 Methyl 5-chloro-2-(2-chloroethoxy)benzoate

Methyl 5-chloro-2-(2-chloroethoxy)benzoate

Cat. No.: B8378822
M. Wt: 249.09 g/mol
InChI Key: XPOMSHUZFGUHAX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-chloroethoxy)benzoate is a useful research compound. Its molecular formula is C10H10Cl2O3 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

methyl 5-chloro-2-(2-chloroethoxy)benzoate

InChI

InChI=1S/C10H10Cl2O3/c1-14-10(13)8-6-7(12)2-3-9(8)15-5-4-11/h2-3,6H,4-5H2,1H3

InChI Key

XPOMSHUZFGUHAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl-5-chlorosalicylate (19.5 g, 105 mmol), 2-chloroethyl p-toluenesulfonate (19.3 mL, 107 mmol) and K2CO3 (28.9 g, 210 mmol) in 105 mL of N,N-dimethylformamide was warmed to 50° C. and allowed to stir for 18 hours. The mixture was cooled to ambient temperature, diluted with 25 mL of ethyl acetate and 25 mL of H2O. The layers were separated and the organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 75% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 249 (M+H)+, 266 (M+NH4)+.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Name
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloro-2-hydroxybenzoate (54.06 g, 0.29 mol) in 300 mL of anhydrous DMF was added 2-chloroethyl 4-methylbenzenesulfonate (81.6 g, 0.35 mol) and Cs2CO3 (142 g, 0.44 mol). The mixture was stirred at 60-70° C. overnight, then water was added. A white solid precipitated from the solution, which was collected by filtration and coevaporated with toluene to afford 76.1 g (88%) of methyl 5-chloro-2-(2-chloroethoxy)benzoate. 1H NMR (400 MHz, CDCl3) δ: 7.76 (d, 1H), 7.40 (dd, 1H), 6.91 (d, 1H), 4.27 (t, 2H), 3.87 (s, 3H), 3.83 (t, 2H).
Quantity
54.06 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
142 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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